molecular formula C8H22N2O3Si B12591770 1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine CAS No. 876012-03-2

1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine

Cat. No.: B12591770
CAS No.: 876012-03-2
M. Wt: 222.36 g/mol
InChI Key: HRFPHWCMKJFWII-UHFFFAOYSA-N
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Description

1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine is an organosilicon compound that features both hydrazine and trimethoxysilyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine typically involves the reaction of hydrazine derivatives with trimethoxysilylpropyl halides. One common method is the alkylation of hydrazine with (3-chloropropyl)trimethoxysilane under reflux conditions in an organic solvent such as toluene. The reaction is usually carried out in the presence of a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.

    Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of siloxane bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or silanes can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine involves its ability to form covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other silanol groups or hydroxyl-containing substrates to form siloxane bonds. This property makes it useful in surface modification and cross-linking applications .

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Trimethoxysilyl)propyl]urea: Similar in structure but contains a urea moiety instead of a hydrazine group.

    1-[3-(Trimethoxysilyl)propyl]-1H-imidazole: Contains an imidazole ring instead of a hydrazine group.

    3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a hydrazine group.

Uniqueness

1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine is unique due to the presence of both hydrazine and trimethoxysilyl functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in different fields .

Properties

CAS No.

876012-03-2

Molecular Formula

C8H22N2O3Si

Molecular Weight

222.36 g/mol

IUPAC Name

1-ethyl-1-(3-trimethoxysilylpropyl)hydrazine

InChI

InChI=1S/C8H22N2O3Si/c1-5-10(9)7-6-8-14(11-2,12-3)13-4/h5-9H2,1-4H3

InChI Key

HRFPHWCMKJFWII-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC[Si](OC)(OC)OC)N

Origin of Product

United States

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